2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-9-10-18(12-16(15)2)28-14-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-30-23)17-6-5-11-25-13-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUNDMHKDNMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework comprising:
- A dihydroisoquinoline core.
- A pyridine ring substituted with a 1,2,4-oxadiazole moiety.
- A dimethylphenyl group.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 349.3865 g/mol |
| CAS Number | 1324189-91-4 |
| SMILES | O=C(N1CC(C1)c1onc(n1)c1cccnc1)Nc1ccc(c(c1)C)C |
Biological Activity Overview
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities including:
- Anticancer
- Antiparasitic
- Antimicrobial
- Anti-inflammatory
Anticancer Activity
The compound's anticancer properties have been highlighted in various studies. For instance:
- In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with growth inhibition percentages exceeding 70% in some cases .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Enzymes: The compound has shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression involved in cancer cell proliferation .
Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against multiple cancer cell lines. The results indicated:
- Significant growth inhibition in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) recorded at 86.61% and 85.26%, respectively .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism through which the compound exerts its anticancer effects. It was found that:
- The compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it can be compared with other oxadiazole derivatives:
| Compound Name | Anticancer Activity (PGI %) | Key Features |
|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 86.61% | Similar oxadiazole structure |
| N-(pyridin-2-yl)amides | Moderate activity | Lacks dihydroisoquinoline structure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound
- Core: 1,2-Dihydroisoquinolin-1-one.
- Key Features : A lactam (cyclic amide) structure with planar aromaticity, enabling strong intermolecular interactions.
Analog 1: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
- Core: Tetrahydroquinoline fused with pyrrolidin-2-one.
- Key Differences: The tetrahydroquinoline system is partially saturated, reducing aromaticity compared to the fully conjugated dihydroisoquinolinone. A nitro group (electron-withdrawing) at the 4-position of the phenyl substituent may reduce solubility compared to the dimethylphenyl group in the target compound .
Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Key Differences: Incorporates an imidazole ring fused to pyridine, offering distinct electronic properties. The 4-nitrophenyl group and cyano substituent increase polarity but may reduce metabolic stability compared to the dimethylphenyl group in the target compound .
Substituent Analysis
Target Compound
- Pyridin-3-yl-oxadiazole: Combines hydrogen-bond-accepting (oxadiazole) and -donating (pyridine) capabilities .
Analog 3: 4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()
- Substituents: 3,4-Diethoxyphenyl: Ether groups increase solubility but may reduce bioavailability due to higher metabolic susceptibility. Pyridin-4-yl-oxadiazole: The pyridine nitrogen at position 4 (vs.
Physicochemical and Pharmacological Implications
- Structural Activity Relationships :
Research Findings and Methodological Considerations
- Synthetic Challenges : The oxadiazole ring in the target compound likely requires careful optimization of cyclization conditions, as seen in analogs (e.g., reports a 51% yield for a related tetrahydroimidazopyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
